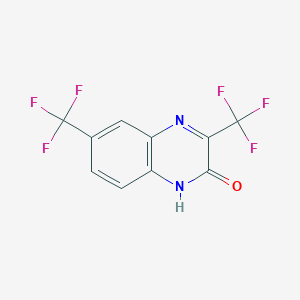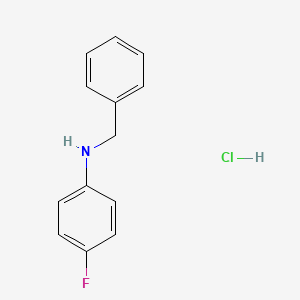
N-Benzyl-4-fluoroaniline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-fluoroaniline Hydrochloride is an organic compound with the molecular formula C13H13ClFN and a molecular weight of 237.7 g/mol . This compound is characterized by the presence of functional groups such as carbonyl groups, benzyl groups, and amines . It is primarily used in research and development due to its unique kinetic and mechanistic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-fluoroaniline Hydrochloride typically involves the hydrogenation of N-benzyl-4-fluoroaniline. This process is catalyzed by palladium in a semi-batch reactor . The reaction conditions, including temperature, hydrogen pressure, solvent type, and buffer, are carefully controlled to optimize the reaction pathways . The hydrogenation process can lead to both debenzylation and defluorination, resulting in the formation of 4-fluoroaniline as a major product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-fluoroaniline Hydrochloride undergoes various chemical reactions, including:
Hydrogenation: Catalyzed by palladium, leading to debenzylation and defluorination.
Desulfurization and Dehydrogenation: These reactions are influenced by the compound’s functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in hydrogenation reactions.
Hydrogen Gas: Essential for hydrogenation processes.
Solvents and Buffers: Used to control reaction conditions.
Major Products:
4-Fluoroaniline: Formed as a major product during hydrogenation.
Scientific Research Applications
N-Benzyl-4-fluoroaniline Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and mechanistic studies.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-4-fluoroaniline Hydrochloride involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as amines and benzyl groups, play a crucial role in its reactivity and interaction with other molecules . The hydrogenation process, catalyzed by palladium, leads to the formation of 4-fluoroaniline and aniline, which are key intermediates in various chemical reactions .
Comparison with Similar Compounds
4-Fluoroaniline: An organofluorine compound used as a precursor in medicinal chemistry.
N-Benzyl-4-chloroaniline: Similar in structure but with a chlorine atom instead of fluorine.
N-Benzyl-4-bromoaniline: Contains a bromine atom, leading to different reactivity.
Uniqueness: N-Benzyl-4-fluoroaniline Hydrochloride is unique due to its specific functional groups and the ability to undergo both debenzylation and defluorination. This dual reactivity makes it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H13ClFN |
|---|---|
Molecular Weight |
237.70 g/mol |
IUPAC Name |
N-benzyl-4-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C13H12FN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H |
InChI Key |
HFJJXNYCSVVANP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
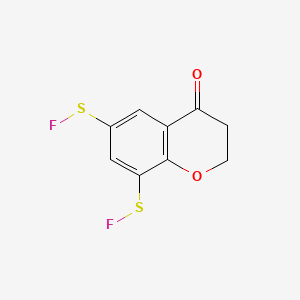
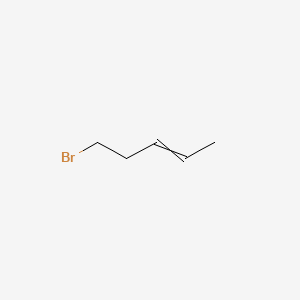
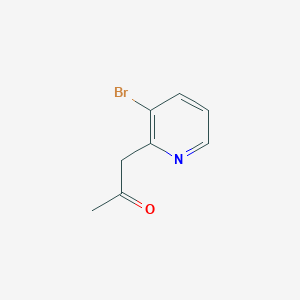
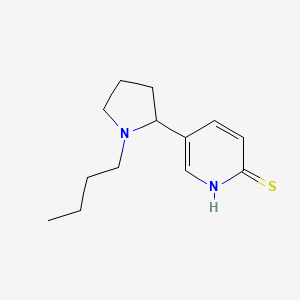

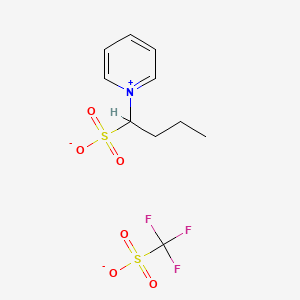
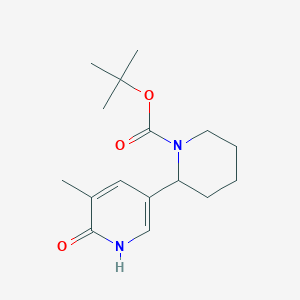

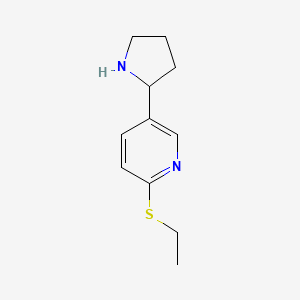
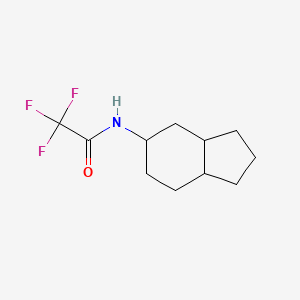
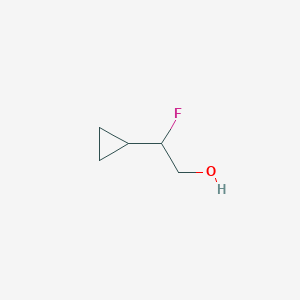
![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
